MMV688533 Exhibits Potent, Low-Nanomolar IC50 Values Against Multiple P. falciparum Strains, Matching DHA
In a standardized in vitro asexual blood-stage susceptibility assay, MMV688533 demonstrates potent antiplasmodial activity with an IC50 of 1.9 nM against the drug-sensitive P. falciparum 3D7 strain, which is equipotent to the first-line therapy dihydroartemisinin (DHA, IC50 = 1.9 nM). Against the multidrug-resistant Dd2 strain, MMV688533 maintains high potency (IC50 = 3.0 nM), showing a less than 2-fold shift compared to 3D7 [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 1.9 nM (3D7 strain); 3.0 nM (Dd2 strain) |
| Comparator Or Baseline | DHA: 1.9 nM (3D7 strain); 1.7 nM (Dd2 strain) |
| Quantified Difference | MMV688533 and DHA are equipotent against 3D7. Against Dd2, MMV688533 is 1.8-fold less potent than DHA. |
| Conditions | Asexual blood-stage P. falciparum laboratory lines (3D7, Dd2) in a 72-hour growth inhibition assay. |
Why This Matters
This establishes MMV688533's potency is comparable to the current frontline therapy against drug-sensitive parasites, providing a strong benchmark for its potential efficacy.
- [1] Murithi, J. M., et al. Table 1: MMV688533 activity (in nanomolar) against Plasmodium parasite lines and field isolates. Science Translational Medicine. 2021; 13(603): eabg6013. View Source
